[1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Catalog No.
S11399125
CAS No.
M.F
C19H23BrN2O3
M. Wt
407.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)c...

Product Name

[1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

IUPAC Name

2-[1-[[[2-(5-bromoindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

Molecular Formula

C19H23BrN2O3

Molecular Weight

407.3 g/mol

InChI

InChI=1S/C19H23BrN2O3/c20-15-4-5-16-14(10-15)6-9-22(16)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25)

InChI Key

CQPMTUNGNYWZCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=CC(=C3)Br

The compound 1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule characterized by its unique structure, which includes an indole moiety, an acetyl group, and a cyclohexyl acetic acid backbone. Its molecular formula is C19H23BrN2O3C_{19}H_{23}BrN_{2}O_{3} and it has a molar mass of approximately 407.3 g/mol. The presence of the bromine atom at the 5-position of the indole ring significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

Typical for its functional groups:

  • Oxidation: The indole moiety can be oxidized to form more complex derivatives, potentially affecting its biological activity.
  • Reduction: Functional groups such as the acetyl group may be reduced to yield amines or alcohols.
  • Substitution Reactions: The bromo substituent can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles in substitution reactions .

The biological activity of 1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid has been explored in several studies. It has shown potential as an anticancer agent due to its ability to interact with specific biological targets involved in cell proliferation and apoptosis. Additionally, the compound may exhibit antimicrobial properties, making it a candidate for further research in drug development .

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the Indole Ring: This can be achieved through methods like Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone.
  • Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride.
  • Cyclohexyl Acetic Acid Derivation: The final step involves coupling the acetylated indole with cyclohexyl acetic acid through amide bond formation.

These steps require careful optimization to ensure high yields and purity of the final product .

The applications of 1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid are diverse:

  • Medicinal Chemistry: It is being investigated for its potential therapeutic effects against cancer and bacterial infections.
  • Chemical Research: This compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Pharmaceutical Development: Its unique structure makes it a candidate for new drug formulations targeting specific diseases .

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest that it interacts with various enzymes and receptors involved in cellular signaling pathways. These interactions could elucidate its mechanism of action and help identify potential side effects or synergistic effects when combined with other therapeutic agents .

Several compounds share structural similarities with 1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid. Here are some notable examples:

Compound NameStructureUnique Features
Methyl 4-{[(5-fluoro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoateSimilar structure with a fluoro substituentFluorine's electronegativity may alter reactivity
Methyl 4-{[(5-chloro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoateSimilar structure with a chloro substituentChlorine's larger size compared to bromine affects sterics
5-Bromoindole derivativesVarious structuresCommonly studied for their biological activities

Uniqueness

The uniqueness of 1-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid lies in its specific combination of functional groups and the presence of the bromine atom, which can influence both its chemical reactivity and biological interactions. This makes it a valuable candidate for further research in medicinal applications compared to other similar compounds .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

406.08921 g/mol

Monoisotopic Mass

406.08921 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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